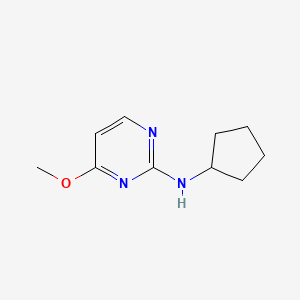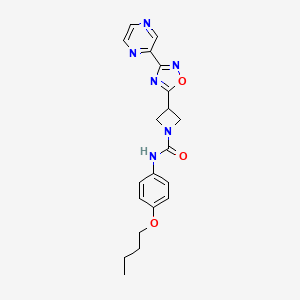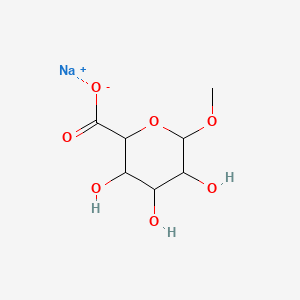
Methyl b-D-glucuronide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl β-D-glucuronide is a compound that induces the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . It has been used to stimulate the production of Escherichia coli β-D-glucuronidase .
Synthesis Analysis
Methyl β-D-glucuronide sodium salt has been used in the synthesis of Escherichia coli β-D-glucuronidase . It is added to the designed rapid E. coli detection broth, along with the substrate (X-Gluc or REG), to induce the production of the enzyme .Molecular Structure Analysis
The linear formula of Methyl β-D-glucuronide sodium salt is C7H11O7Na . It has a molecular weight of 230.15 .Chemical Reactions Analysis
Methyl β-D-glucuronide sodium salt induces the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This reaction is used in the detection of E. coli .Physical And Chemical Properties Analysis
Methyl β-D-glucuronide sodium salt is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution . The optical activity of the compound is [α]25/D -61.0 to -59.0 °, c = 1% (w/v) in water . The compound contains 7.5-12.5% sodium .科学的研究の応用
Research on Environmental Toxicants
Studies on environmental toxicants like methylmercury highlight the importance of understanding the biochemical and toxicological pathways of various compounds, including potentially Methyl β-D-glucuronide sodium salt, in environmental and biological systems. The toxicity profiles, environmental fate, and effects of these compounds are crucial for assessing risks and developing mitigation strategies in ecological and human health contexts (Leung, 2001).
Neurotoxicity and Neuroprotection Research
Research on the mechanisms of neurotoxicity and neuroprotection involves exploring the effects of various compounds on the nervous system. Studies on the protective and reparative responses to spinal cord injury, for example, may involve compounds like Methyl β-D-glucuronide sodium salt for understanding or enhancing these processes at the molecular level (Hawryluk et al., 2008).
Advancements in Pharmacology
Developments in the field of pharmacology, including the study of drug conjugation processes such as glucuronidation, are essential for drug design and detoxification research. Understanding how different compounds undergo metabolic transformations can inform the development of safer and more effective therapeutic agents. This area of research could potentially apply to or benefit from studies on Methyl β-D-glucuronide sodium salt (Dutton, 1978).
Cell Biology and Metabolomics
In cell biology and metabolomics, the study of cellular responses to different compounds, including stress responses and metabolic changes, is crucial. Research in this area could involve Methyl β-D-glucuronide sodium salt as a tool for studying cellular mechanisms or as a compound of interest in understanding how cells adapt to and metabolize various substances (Titus et al., 2017).
作用機序
Target of Action
The primary target of Methyl b-D-glucuronide sodium salt is the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances .
Mode of Action
Methyl b-D-glucuronide sodium salt interacts with its target by inducing the production of β-D-glucuronidase in Escherichia coli . This interaction triggers a series of biochemical reactions that lead to the breakdown of glucuronides, facilitating their removal from the body .
Biochemical Pathways
The action of Methyl b-D-glucuronide sodium salt affects the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid group to various substances, making them more water-soluble and easier to excrete. By inducing the production of β-D-glucuronidase, Methyl b-D-glucuronide sodium salt promotes the breakdown of these glucuronides, affecting the overall efficiency of this detoxification pathway .
Pharmacokinetics
This suggests that it could be readily absorbed and distributed in the body. Its role in inducing β-D-glucuronidase also implies a role in the metabolism and excretion of glucuronides .
Result of Action
The primary molecular effect of Methyl b-D-glucuronide sodium salt’s action is the increased production of β-D-glucuronidase . This leads to an increase in the breakdown of glucuronides, which can have various downstream effects depending on the specific glucuronides present. At the cellular level, this can influence processes such as detoxification and the regulation of hormones .
Action Environment
The action, efficacy, and stability of Methyl b-D-glucuronide sodium salt can be influenced by various environmental factors. For instance, in the context of water quality monitoring, the presence of Escherichia coli and the subsequent β-D-glucuronidase activity can serve as a biomarker for water contamination . .
将来の方向性
The use of Methyl β-D-glucuronide sodium salt in the detection of β-glucuronidase activity has been discussed in recent research . This has implications in the fields of biomedicine and environmental health, such as cancer diagnosis and water monitoring . Future research may focus on improving the sensitivity, accuracy, and simplicity of β-glucuronidase activity assays .
特性
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl b-D-glucuronide sodium salt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)
![Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate](/img/structure/B2979447.png)
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979448.png)
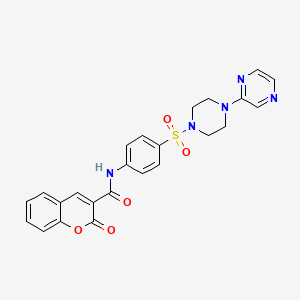
![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2979450.png)
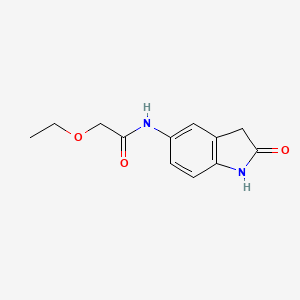
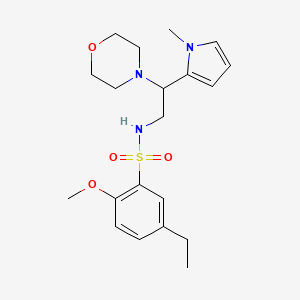
![4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2979456.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2979462.png)
